![molecular formula C6H9N3O2 B576846 HISTIDINE, L-, [CARBOXYL-14C] CAS No. 10413-69-1](/img/new.no-structure.jpg)
HISTIDINE, L-, [CARBOXYL-14C]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histidine, L-, [Carboxyl-14C] is a radiolabeled form of the essential amino acid L-histidine. This compound is used extensively in biochemical and physiological research due to its ability to trace metabolic pathways and protein synthesis. L-histidine itself is an alpha-amino acid that contains an amino group (-NH2), a carboxyl group (-COOH), and an imidazole side chain. It plays a crucial role in various biological processes, including the synthesis of proteins, the production of histamine, and the regulation of pH levels in the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-histidine typically involves the fermentation of glucose using microorganisms such as Escherichia coli. The process begins with the conversion of glucose to phosphoribosyl pyrophosphate (PRPP), which then reacts with adenosine triphosphate (ATP) to form phosphoribosyl-ATP. This intermediate undergoes several enzymatic transformations to produce L-histidine .
Industrial Production Methods
Industrial production of L-histidine often employs genetically engineered strains of Escherichia coli that are optimized for high yield and reduced feedback inhibition. The fermentation process is carefully controlled to maintain optimal conditions for microbial growth and histidine production. After fermentation, the histidine is extracted and purified using techniques such as ion exchange chromatography .
化学反応の分析
Types of Reactions
L-histidine undergoes various chemical reactions, including:
Oxidation: L-histidine can be oxidized to form urocanic acid, which is further degraded in the histidine degradation pathway.
Reduction: Reduction reactions involving L-histidine are less common but can occur under specific conditions.
Substitution: The imidazole ring of L-histidine can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring of histidine.
Major Products
Oxidation: Urocanic acid and other intermediates in the histidine degradation pathway.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
L-histidine, particularly in its radiolabeled form, is widely used in scientific research:
Chemistry: Used to study enzyme mechanisms and protein-ligand interactions.
Biology: Essential for studying metabolic pathways and protein synthesis.
Medicine: Investigated for its role in immune response, gastric acid secretion, and as a potential therapeutic agent for conditions like rheumatoid arthritis.
Industry: Used in the production of pharmaceuticals and as a nutritional supplement
作用機序
L-histidine exerts its effects through several mechanisms:
Histamine Production: L-histidine is a precursor to histamine, which is produced via the decarboxylation of histidine by the enzyme histidine decarboxylase.
Metal Ion Chelation: L-histidine can bind to metal ions such as zinc, copper, and iron, which is important for the function of various enzymes and proteins.
Regulation of pH: The imidazole side chain of histidine can act as a buffer, helping to maintain pH levels in biological systems.
類似化合物との比較
L-histidine can be compared with other amino acids that have similar properties:
L-Arginine: Both are basic amino acids, but L-arginine has a guanidinium group instead of an imidazole ring.
L-Lysine: Another basic amino acid, L-lysine has an aliphatic side chain with an amino group.
L-Citrulline: Similar to L-arginine, but with a urea group instead of a guanidinium group
L-histidine is unique due to its imidazole side chain, which allows it to participate in a wide range of biochemical reactions and interactions, making it a versatile and essential amino acid in biological systems .
特性
CAS番号 |
10413-69-1 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
157.149 |
IUPAC名 |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i5+2 |
InChIキー |
HNDVDQJCIGZPNO-YDUYVQCESA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
同義語 |
HISTIDINE, L-, [CARBOXYL-14C] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





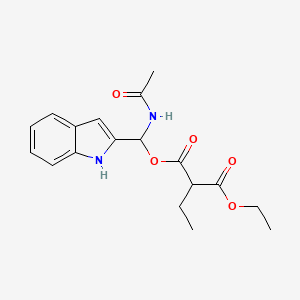
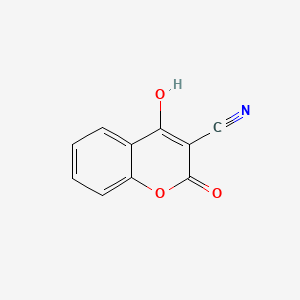
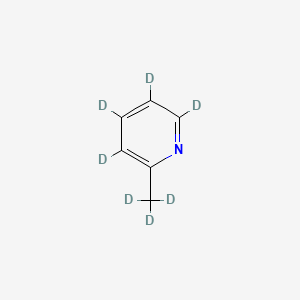
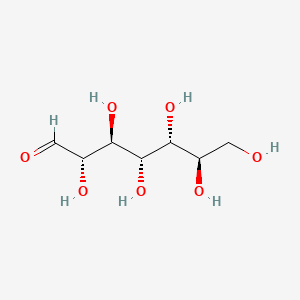
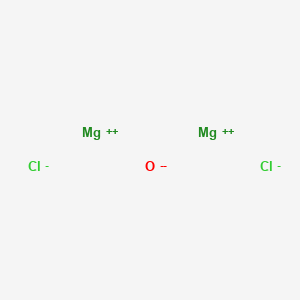
![[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate](/img/structure/B576775.png)
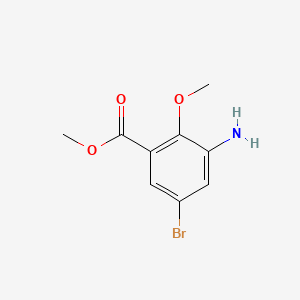
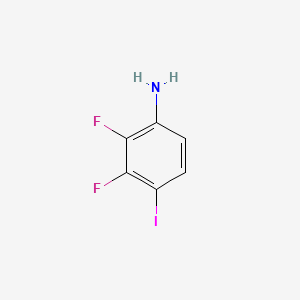
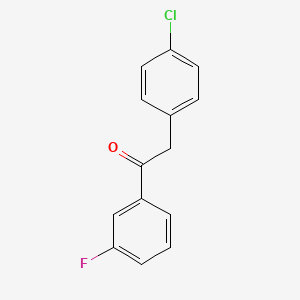
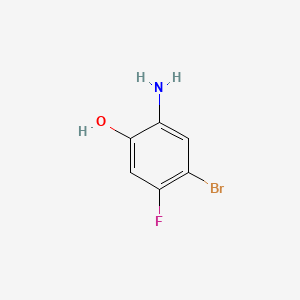
![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)
